香叶烯

描述

Ocimene is a naturally occurring monoterpene found in a variety of plants and fruits. It is known for its pleasant, sweet, and herbal scent, making it a popular ingredient in the fragrance industry . Ocimene exists in several isomeric forms, including alpha-ocimene, cis-beta-ocimene, and trans-beta-ocimene, each differing in the position of their double bonds .

科学研究应用

作用机制

香叶烯通过多种分子靶点和途径发挥作用。 在植物中,香叶烯在响应环境胁迫因子(如食草动物)时释放,以吸引食草动物的自然捕食者 。 该化合物与传粉者中特定受体相互作用,有助于吸引过程 。 在抗菌特性方面,香叶烯会破坏细菌和真菌的细胞膜,导致其抑制 .

生化分析

Biochemical Properties

OCIMENE interacts with various enzymes and proteins. For instance, it is synthesized by ocimene synthases, which are acyclic monoterpene synthases (mTPSs) . These enzymes have been found to arise several times in independent lineages during plant evolution . The interaction between OCIMENE and these enzymes plays a crucial role in the biosynthesis of monoterpenes .

Cellular Effects

OCIMENE has shown potential as an antiviral and antifungal compound . It has been shown to inhibit several viruses and may bind better to viral cells than most other terpenes found in essential oils . Furthermore, studies have shown that OCIMENE may have antifungal properties . It also exhibits selective antileishmanial activity against both stages of L. amazonensis with low levels of cytotoxicity to host cells .

Molecular Mechanism

The molecular mechanism of OCIMENE involves its interaction with various biomolecules. For instance, it has been shown to neutralize various spike proteins that can cause viral infections to enter human cells . Additionally, it has been suggested that mutations in certain sites of mTPSs obstruct the isomerization of geranyl diphosphate, which is crucial for the synthesis of OCIMENE .

Temporal Effects in Laboratory Settings

The effects of OCIMENE can change over time in laboratory settings. For instance, the emissions of OCIMENE in flowers of different species follow marked temporal and spatial patterns of emission . Furthermore, important OCIMENE emissions are induced from vegetative plant tissues after herbivory in many species .

Dosage Effects in Animal Models

While there is limited information on the dosage effects of OCIMENE in animal models, some studies have shown its potential therapeutic effects. For instance, OCIMENE-treated rats showed a significant decrease in AchE levels compared to rotenone-treated rats .

Metabolic Pathways

OCIMENE is involved in the biosynthesis of monoterpenes . It is synthesized from geranyl diphosphate by ocimene synthases . This process is crucial for the production of monoterpenes, which play important roles in plant defense against environmental stresses .

Transport and Distribution

It is known that OCIMENE is released in significant amounts from the leaves and flowers of many plant species .

Subcellular Localization

One study has shown that an ocimene synthase gene, which is responsible for the synthesis of OCIMENE, is located in plastids .

准备方法

香叶烯主要通过蒸汽蒸馏从天然来源中提取。该方法涉及将植物材料暴露于热蒸汽中,从而释放含有香叶烯的精油。 然后收集油并冷却以分离香叶烯,以便在需要时进一步纯化 。 香叶烯的工业生产通常涉及从薄荷、欧芹、兰花、啤酒花、金橘、芒果、罗勒和胡椒等植物中提取 .

化学反应分析

香叶烯会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是在氮氧化物 (NOx) 存在下,香叶烯被羟基自由基 (OH) 氧化,导致形成有机硝酸盐和二次有机气溶胶 。这些反应中常用的试剂包括羟基自由基和氮氧化物。 这些反应形成的主要产物是有机硝酸盐和二次有机气溶胶 .

相似化合物的比较

香叶烯经常与其他单萜类化合物进行比较,例如月桂烯、柠檬烯和葎草烯。 与这些更常见的萜类化合物不同,香叶烯在植物中不那么普遍,但仍然对它们的芳香特征有重大贡献 。 香叶烯独特的花香和草本香气使其有别于柠檬烯的柑橘香气和月桂烯的泥土香气 。 此外,香叶烯的潜在治疗特性,如其抗炎和抗真菌作用,使其成为各种行业中宝贵的化合物 .

类似化合物::- 月桂烯

- 柠檬烯

- 葎草烯

- α-蒎烯

- β-蒎烯

香叶烯独特的化学结构和特性使其有别于这些类似化合物,突出了其在各种应用中的独特性和多功能性。

属性

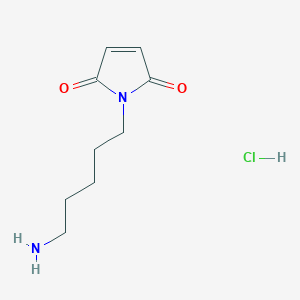

IUPAC Name |

(3E)-3,7-dimethylocta-1,3,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPKGUQCSIINRJ-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(\C)/C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040567 | |

| Record name | Ocimene (E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | trans-Ocimene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

174.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Ocimene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3779-61-1, 13877-91-3, 27400-72-2 | |

| Record name | (E)-β-Ocimene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocimene trans-beta-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Ocimene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octatriene, 3,7-dimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027400722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocimene (E) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3,7-dimethylocta-1,3,6-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-OCIMENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38BQ4UYY06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Ocimene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ocimene?

A1: Ocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: Are there any spectroscopic data available for ocimene?

A2: While specific spectroscopic data isn't extensively provided in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed to identify and analyze ocimene in various plant extracts [, , , ].

Q3: How does ocimene contribute to plant defense mechanisms?

A3: Ocimene acts as a herbivore-induced volatile organic compound (VOC) in various plant species. When herbivores attack, plants release ocimene, which can repel herbivores directly or indirectly by attracting their natural enemies. For example, β-ocimene emission in tea plants, induced by pests like Ectropis obliqua, attracts parasitoid wasps that prey on the pests, thus acting as an indirect defense mechanism [, ].

Q4: Does ocimene affect insect behavior beyond repellency?

A4: Yes, ocimene can influence insect behavior in multiple ways. For instance, β-ocimene acts as a key chemical cue in attracting the parasitoid wasp Parapanteles hyposidrae, a natural enemy of the tea geometrid (Ectropis obliqua), aiding in pest suppression []. Additionally, in the fall webworm moth (Hyphantria cunea), β-ocimene promotes mating and oviposition behaviors [].

Q5: Is there evidence suggesting a link between ocimene emission and environmental stress in plants?

A5: Studies on Quercus ilex suggest that monoterpenes, including ocimene, might contribute to a plant's ability to tolerate heat stress. Fumigating Q. ilex with monoterpenes during exposure to high temperatures reduced the decline in photosynthesis, photorespiration, and monoterpene emissions compared to non-fumigated plants. This protective effect suggests a role for monoterpenes in mitigating heat stress [].

Q6: How does ocimene production in plants respond to light conditions?

A6: Research indicates that ocimene biosynthesis is closely linked to photosynthesis. In lima bean (Phaseolus lunatus), β-ocimene synthesis primarily utilizes carbon fixed during photosynthesis via the plastidial 2-C-methyl-D-erythritol 4-phosphate pathway []. This connection is further supported by the observation that β-ocimene emissions from damaged leaves are significantly higher during the day compared to nighttime [].

Q7: What role does ocimene play in plant-to-plant communication?

A7: Studies show that volatiles, including β-ocimene, released from herbivore-infested tea plants can prime neighboring plants, leading to increased β-ocimene emission in the surrounding plants. This volatile-mediated communication prepares the neighboring plants for potential attacks and enhances their defense response [].

Q8: Are there any potential applications of ocimene in pest control?

A8: The repellent and attractant properties of ocimene against various insects suggest potential applications in pest control strategies. Research on Melicope pteleifolia essential oil, rich in β-cis-ocimene, showed promising fumigant, contact, and repellent activities against storage pests like Tribolium castaneum, Lasioderma serricorne, and Liposcelis bostrychophila [].

Q9: How is ocimene synthesized in plants?

A9: Ocimene biosynthesis occurs through specialized enzymes called terpene synthases (TPSs). In snapdragon flowers, two distinct TPSs, (E)-β-ocimene synthase (AmOCS) and myrcene synthase (AmMYS), are responsible for the production of ocimene and myrcene, respectively. These enzymes utilize geranyl diphosphate (GPP) as a substrate, highlighting their role in floral scent production [].

Q10: Does the genetic background of a plant affect its ocimene emission?

A10: Yes, genetic variation can significantly influence ocimene emission. Studies on Arabidopsis thaliana ecotypes revealed that differences in (E)-β-ocimene emission are attributed to variations in the terpene synthase genes TPS02 and TPS03. These variations can lead to differences in enzyme functionality and subcellular localization, ultimately impacting the plant's volatile profile [].

Q11: What is the role of light in regulating ocimene biosynthesis?

A11: Light, particularly blue light, plays a crucial role in regulating ocimene biosynthesis in some plants. In snapdragon, blue light enhances the expression of AmOCS, the enzyme responsible for ocimene production. This regulation involves a complex pathway involving the blue light receptor AmCRY1 and the transcription factor AmMYB24 [].

Q12: Are there specific transcription factors involved in regulating ocimene synthase expression?

A12: Research on snapdragon identified AmMYB24 as a key transcription factor regulating AmOCS expression. Overexpression of AmMYB24 led to increased AmOCS transcript levels, indicating a positive regulatory role [].

Q13: Is there research on the potential therapeutic effects of ocimene?

A13: While limited, some studies suggest potential therapeutic benefits of ocimene. For instance, research on a rotenone-induced rat model of Parkinson's disease indicated that ocimene might have neuroprotective properties. The study reported reduced α-synuclein aggregation, a hallmark of Parkinson's disease, in rats treated with ocimene [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)

![ethyl-[7-(ethylamino)-2,8-dimethylphenoxazin-3-ylidene]azanium;perchlorate](/img/structure/B37087.png)

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)